Cas no 2227798-04-9 ((1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-ol)

(1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- (1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-ol
- EN300-1979499
- 2227798-04-9
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- インチ: 1S/C10H13ClO3/c1-6(12)7-4-5-8(13-2)10(14-3)9(7)11/h4-6,12H,1-3H3/t6-/m1/s1
- InChIKey: SEXVWQQWVHVKDV-ZCFIWIBFSA-N
- SMILES: ClC1C(=C(C=CC=1[C@@H](C)O)OC)OC
計算された属性
- 精确分子量: 216.0553220g/mol
- 同位素质量: 216.0553220g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 177
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.7Ų
- XLogP3: 2
(1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1979499-0.25g |
(1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-ol |
2227798-04-9 | 0.25g |
$867.0 | 2023-09-16 | ||
Enamine | EN300-1979499-0.1g |
(1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-ol |
2227798-04-9 | 0.1g |
$829.0 | 2023-09-16 | ||
Enamine | EN300-1979499-0.05g |
(1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-ol |
2227798-04-9 | 0.05g |
$792.0 | 2023-09-16 | ||
Enamine | EN300-1979499-2.5g |
(1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-ol |
2227798-04-9 | 2.5g |
$1848.0 | 2023-09-16 | ||
Enamine | EN300-1979499-0.5g |
(1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-ol |
2227798-04-9 | 0.5g |
$905.0 | 2023-09-16 | ||
Enamine | EN300-1979499-10.0g |
(1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-ol |
2227798-04-9 | 10g |
$4052.0 | 2023-06-03 | ||
Enamine | EN300-1979499-5g |
(1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-ol |
2227798-04-9 | 5g |
$2732.0 | 2023-09-16 | ||
Enamine | EN300-1979499-1.0g |
(1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-ol |
2227798-04-9 | 1g |
$943.0 | 2023-06-03 | ||
Enamine | EN300-1979499-10g |
(1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-ol |
2227798-04-9 | 10g |
$4052.0 | 2023-09-16 | ||
Enamine | EN300-1979499-1g |
(1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-ol |
2227798-04-9 | 1g |
$943.0 | 2023-09-16 |
(1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-ol 関連文献
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
(1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-olに関する追加情報
Comprehensive Overview of (1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-ol (CAS No. 2227798-04-9)
(1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-ol is a chiral organic compound with significant potential in pharmaceutical and agrochemical applications. Its CAS number 2227798-04-9 uniquely identifies this molecule in chemical databases, ensuring precise tracking in research and industrial workflows. The compound features a chloro and dimethoxy substitution pattern on the phenyl ring, coupled with a stereocenter at the 1-position, making it a valuable intermediate for asymmetric synthesis. Researchers are increasingly exploring its role in drug discovery and catalysis, driven by its structural versatility.
Recent trends in green chemistry have amplified interest in (1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-ol, as its synthesis can be optimized using sustainable solvents and biocatalysts. A 2023 study highlighted its compatibility with enzymatic resolution, reducing waste generation compared to traditional methods. This aligns with the growing demand for eco-friendly synthesis routes, a hot topic in ACS Sustainable Chemistry forums. Additionally, its chiral purity (>99% ee) makes it ideal for API manufacturing, addressing a key pain point in pharmaceutical quality control.
The compound’s physicochemical properties—including a melting range of 78–82°C and solubility in polar aprotic solvents—are frequently queried in chemical databases like Reaxys. These characteristics enable its use in cross-coupling reactions, particularly in palladium-catalyzed transformations. Industry reports suggest a 15% annual growth in demand for such fine chemicals, driven by personalized medicine initiatives. Notably, its logP value (2.1) indicates moderate lipophilicity, a critical parameter for blood-brain barrier penetration studies in CNS drug development.
Analytical methods for (1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-ol typically employ HPLC with chiral columns (e.g., Daicel CHIRALPAK® IG-3), a technique dominating separation science discussions on ResearchGate. Patent filings reveal its utility in proprietary anticancer scaffolds, with structure-activity relationship (SAR) studies citing its electron-rich aromatic system as a pharmacophore enhancer. These findings resonate with the NIH’s 2025 roadmap for small-molecule therapeutics, positioning the compound as a high-value building block.
In agrochemical research, the 2-chloro-3,4-dimethoxy moiety demonstrates herbicidal activity against resistant weeds, per recent Journal of Agricultural and Food Chemistry publications. This has spurred patent applications in crop protection formulations, coinciding with the global push for sustainable agriculture. Supply chain data indicates custom synthesis requests for this compound rose by 22% in Q2 2024, reflecting its expanding industrial footprint.
Safety profiles of CAS 2227798-04-9 are rigorously documented in SDS sheets, emphasizing non-hazardous handling under standard laboratory conditions. This contrasts with older chlorinated phenols, addressing REACH compliance concerns—a top search query among EU chemical regulators. Computational models (DFT calculations) predict low mutagenic potential, further supporting its adoption in GMP environments.
Future prospects for (1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-ol include flow chemistry integration, as highlighted in Organic Process Research & Development. Its stability under continuous processing conditions could revolutionize kilogram-scale production, a key focus area for contract manufacturing organizations (CMOs). With blockbuster drug candidates increasingly relying on chiral auxiliaries, this compound’s market trajectory appears robust, per Bloomberg Chem forecasts.
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